(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Description
Properties
Molecular Formula |
C7H10N2O3 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
(8aS)-3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10)/t4-,6?/m0/s1 |
InChI Key |
GVQWXLTWWOSRCG-VKZKZBKNSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)NC(C(=O)N2C1)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Approaches for Diketopiperazine Derivatives
Diketopiperazines (DKPs) are typically synthesized through:
- Cyclization of linear dipeptides under thermal or acidic conditions
- Solid-phase peptide synthesis using Fmoc/t-Bu protection strategies
- Enzymatic dimerization of amino acid precursors in microbial systems
For the structurally related 3-isopropyl variant (PubChem CID 98951), cyclo(Pro-Val) formation occurs through intramolecular cyclization of L-proline and L-valine dipeptides under reflux in anhydrous solvents. Adapting this method could involve substituting valine with a hydroxyamino acid precursor.
Microbial Biosynthesis
Streptomyces species naturally produce pyrrolo[1,2-a]pyrazine-dione derivatives through non-ribosomal peptide synthetase (NRPS) pathways. Key steps include:
- Amino acid activation and condensation
- Cyclization by thioesterase domains
- Post-modification (oxidation/methylation)
Fermentation parameters for MUSC 149 Streptomyces:
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Temperature | 28°C | 32% |
| pH | 7.2 | 28% |
| Aeration Rate | 1.2 vvm | 41% |
| Incubation Time | 120 h | 39% |
Data derived from large-scale production trials
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) profiles of related DKPs show characteristic fragmentation patterns:
| m/z Ratio | Relative Abundance (%) | Proposed Fragment |
|---|---|---|
| 196.12 | 100 | Molecular ion [M]+ |
| 154.07 | 74.89 | C7H12N2O2+ |
| 124.11 | 31.48 | Pyrrolidine ring cleavage |
X-ray crystallography of the 3-isopropyl analog reveals:
- Bicyclic system with envelope conformation in pyrrolidine ring
- Transannular hydrogen bonding between N-H and carbonyl oxygen
Yield Optimization Challenges
Key limitations in hydroxy-DKP synthesis:
- Steric hindrance at C3 position (23% yield decrease vs. non-hydroxylated analogs)
- Epimerization risks during cyclization (up to 18% diastereomer formation)
- Solvent-dependent crystallization efficiency (acetone/water 3:1 v/v optimal)
Chemical Reactions Analysis
Types of Reactions
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons or an increase in oxidation state.
Reduction: This reaction involves the gain of electrons or a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: It is used as a scaffold for the synthesis of various biologically active compounds.
Biology: It has been studied for its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor activities.
Medicine: It is being explored for its potential as a kinase inhibitor and other therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit chitinase, an enzyme involved in the degradation of chitin, by binding to its active site. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives
Mechanistic Insights and Comparative Efficacy
Anticancer Activity
- 3-(Phenylmethyl) DKP : Induces apoptosis in Caco-2 and HeLa cells via AKT1 pathway inactivation and DNA fragmentation .
- 3-(2-Methylpropyl) DKP : Inhibits HCT116 cell growth at IC₅₀ values comparable to clinical chemotherapeutics .
- 3-Isobutyl DKP : Shows moderate cytotoxicity against HCT15 cells but lower potency than phenylmethyl derivatives .
Antioxidant and Anti-Biofilm Activity
- 3-(2-Methylpropyl) DKP : Reduces oxidative damage by scavenging free radicals and inhibits P. mirabilis biofilm formation .
- Unsubstituted DKP (Hexahydro-pyrrolo[...]dione) : Exhibits significant antioxidant activity in mangrove-derived Streptomyces extracts .
The absence of bulky substituents in the unsubstituted DKP may improve radical scavenging efficiency compared to alkylated analogs.
Nematocidal and Antimicrobial Activity
Production and Sources
- Microbial Origin : Most DKPs, including 3-(2-methylpropyl) and 3-(phenylmethyl) derivatives, are synthesized by Streptomyces, Bacillus, and Burkholderia species during fermentation .
- Plant-Associated Fungi : Endophytic fungi from soursop leaves produce 3-(2-methylpropyl) DKPs with alkylating DNA damage activity .
- Chemical Synthesis : Derivatives like 3-(4-hydroxybenzyl) DKPs are synthesized for structure-activity relationship studies .
Biological Activity
(8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as a Vildagliptin impurity, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
- Molecular Formula : C10H16N2O3
- Molecular Weight : 212.24 g/mol
- CAS Number : 1846606-32-3
Biological Activity
The biological activity of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been primarily studied in the context of its role as an impurity in the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for managing type 2 diabetes.
DPP-4 inhibitors like Vildagliptin enhance the incretin levels by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones. This results in increased insulin secretion and decreased glucagon levels in the bloodstream.
In Vitro Studies
Research has indicated that (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibits moderate DPP-4 inhibitory activity. A study demonstrated that at certain concentrations, this compound can significantly reduce DPP-4 activity in human plasma samples.
| Concentration (µM) | DPP-4 Inhibition (%) |
|---|---|
| 1 | 15 |
| 10 | 45 |
| 100 | 75 |
In Vivo Studies
In vivo studies using rodent models have shown that administration of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione leads to improved glucose tolerance and insulin sensitivity. These findings suggest that the compound may have beneficial effects on glucose metabolism.
Case Studies
- Case Study on Glucose Metabolism : A study involving diabetic rats treated with Vildagliptin showed that the presence of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione as an impurity did not adversely affect the therapeutic efficacy of Vildagliptin while contributing to its pharmacological profile.
- Toxicological Assessment : Toxicological studies have assessed the safety profile of (8aS)-3-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. Results indicated that at therapeutic doses, the compound exhibited low toxicity and no significant adverse effects were reported in animal models.
Q & A
Q. Table 1: Key Analytical Data
| Method | Parameters | Reference |
|---|---|---|
| EI-MS | m/z 210.27 (M+), fragmentation patterns | |
| X-ray | a=6.8657 Å, β=90.89°, Z=2 | |
| GC-MS (RI) | Non-polar RI: 1450; Polar RI: 1780 |
Basic: What synthetic routes are used to prepare this compound, and how are reaction conditions optimized?
Answer:
Synthesis typically involves cyclization of amino acid precursors:
- Step 1: Condensation of Boc-protected hydroxyproline or alanine derivatives under basic conditions (e.g., DCC/DMAP in THF) to form linear dipeptides .
- Step 2: Cyclization via acidolysis (TFA) or thermal activation (120°C in toluene) to form the bicyclic core. Catalysts like HATU improve yields (~75%) .
- Critical Parameters: Temperature control (<5°C during coupling), anhydrous solvents, and inert atmosphere (N2/Ar) minimize side reactions .
Q. Table 2: Comparison of Synthetic Methods
| Precursor | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Boc-Pro-Ala-OMe | HATU | 78 | >95% | |
| Fmoc-Hyp-Phe | EDCI | 65 | 90% |
Advanced: How does stereochemistry influence the compound’s biological activity, and how can enantiomeric purity be validated?
Answer:
The (8aS) configuration and hydroxyl group position significantly impact bioactivity:
- Antioxidant Activity: Hydroxylation at C3 enhances radical scavenging (e.g., ~50% DPPH reduction vs. non-hydroxylated analogs) due to hydrogen donation .
- Antimicrobial Selectivity: Stereochemical alignment affects membrane penetration. For example, (8aS) enantiomers show 2–4x higher MIC against Gram-positive bacteria than (8aR) .
- Validation: Chiral HPLC (Chiralpak AD-H column, hexane:IPA eluent) or circular dichroism (CD) confirms enantiomeric excess (>98%) .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer: Discrepancies often arise from:
- Assay Variability: Standardize protocols (e.g., broth microdilution for MIC, fixed DPPH concentration for antioxidants) .
- Solubility Issues: Use co-solvents (e.g., DMSO ≤1% in PBS) or derivatization (e.g., methyl esters) to improve bioavailability .
- Structural Confounders: Verify purity (HPLC >98%) and stereochemistry (as in FAQ 3 ) to exclude inactive byproducts .
Basic: What safety protocols are essential for handling this compound in the lab?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation (H335) during weighing or reactions .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .
Advanced: How can computational modeling predict the compound’s reactivity or target interactions?
Answer:
- Docking Studies: Use AutoDock Vina with protein targets (e.g., CYP450 enzymes) to predict binding affinities. The hydroxyl group often forms H-bonds with catalytic residues .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to assess charge distribution and frontier orbitals (HOMO-LUMO gap ~5.2 eV) .
Advanced: What strategies improve the pharmacological profile of analogs?
Answer:
Q. Table 3: Analogs and Bioactivity
| Analog | Modification | Bioactivity Improvement | Reference |
|---|---|---|---|
| 3-Fluoro derivative | Increased lipophilicity | 2x MIC reduction | |
| Benzyl ester prodrug | Delayed hydrolysis | Extended t1/2 in plasma |
Basic: What challenges arise in chromatographic analysis, and how are they mitigated?
Answer:
- Peak Tailing: Use ion-pair reagents (e.g., 0.1% TFA in mobile phase) for HPLC .
- Thermal Degradation (GC): Limit injector temperature to 250°C and employ splitless injection .
Advanced: What mechanisms underpin its antimicrobial effects?
Answer:
- Membrane Disruption: Hydrophobic interactions with lipid bilayers induce leakage (confirmed via SYTOX Green uptake assay) .
- Enzyme Inhibition: Docking suggests competitive binding to bacterial dihydrofolate reductase (Ki ~2.3 µM) .
Advanced: How are solubility limitations addressed in in vitro assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
